molecular formula C25H30N2O7 B14012166 Diethyl 3-[(4-{[(benzyloxy)carbonyl](methyl)amino}benzoyl)amino]pentanedioate CAS No. 51865-69-1

Diethyl 3-[(4-{[(benzyloxy)carbonyl](methyl)amino}benzoyl)amino]pentanedioate

Cat. No.: B14012166
CAS No.: 51865-69-1
M. Wt: 470.5 g/mol
InChI Key: VPACUMBBDWXKKK-UHFFFAOYSA-N
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Description

Diethyl 3-[(4-{(benzyloxy)carbonylamino}benzoyl)amino]pentanedioate is a synthetic organic compound characterized by a pentanedioate diethyl ester backbone substituted at the 3-position with a benzoyl-derived amide group. The benzoyl moiety further features a para-substituted (benzyloxy)carbonylamino group, introducing carbamate and methylamino functionalities. Its molecular formula is C₂₅H₂₉N₂O₉, with a molecular weight of 501.5 g/mol.

The compound’s synthesis likely involves sequential esterification, amide coupling, and carbamate formation, followed by purification via chromatographic methods (e.g., TLC) and characterization using spectroscopic techniques (IR, NMR, LC-MS) .

Properties

CAS No.

51865-69-1

Molecular Formula

C25H30N2O7

Molecular Weight

470.5 g/mol

IUPAC Name

diethyl 3-[[4-[methyl(phenylmethoxycarbonyl)amino]benzoyl]amino]pentanedioate

InChI

InChI=1S/C25H30N2O7/c1-4-32-22(28)15-20(16-23(29)33-5-2)26-24(30)19-11-13-21(14-12-19)27(3)25(31)34-17-18-9-7-6-8-10-18/h6-14,20H,4-5,15-17H2,1-3H3,(H,26,30)

InChI Key

VPACUMBBDWXKKK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(CC(=O)OCC)NC(=O)C1=CC=C(C=C1)N(C)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Starting Materials and Key Intermediates

  • Diethyl N-[4-(methylamino)benzoyl]-L-glutamate serves as a close structural analogue and precursor, with CAS 2378-95-2. This compound is synthesized by acylation of diethyl L-glutamate with 4-(methylamino)benzoic acid derivatives, followed by esterification to yield the diethyl ester form.
  • The benzyloxycarbonyl (Cbz) protecting group is introduced on the methylamino substituent on the benzoyl ring to protect the amino functionality during coupling reactions.

Protection of Amino Group

The benzyloxycarbonyl group is introduced by reacting the methylamino group with benzyloxycarbonyl chloride or using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions, often in dichloromethane (DCM) and aqueous sodium bicarbonate solution. This step is crucial to prevent side reactions during amide bond formation.

Amide Bond Formation

The key step involves coupling the protected amino benzoyl derivative with diethyl glutamate. Commonly employed methods include:

  • Activation of the carboxylic acid group of the benzoyl moiety using carbodiimide reagents such as N,N'-carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC) in anhydrous solvents like tetrahydrofuran (THF) or toluene.
  • Subsequent addition of the diethyl glutamate amine derivative to form the amide bond under mild heating (50–65 °C) and stirring for extended periods (up to 50 hours) to ensure complete reaction.

Purification and Isolation

After completion of the reaction:

  • Solvents are removed under reduced pressure.
  • The reaction mixture is treated with acetic acid and heated to 95–100 °C to promote crystallization.
  • The product is extracted using organic solvents such as dichloromethane, washed with water and brine, and dried.
  • Final purification is achieved by recrystallization from ethyl acetate or other suitable solvents to yield the crystalline diethyl 3-[(4-{(benzyloxy)carbonylamino}benzoyl)amino]pentanedioate.

Representative Experimental Procedure

Step Reagents & Conditions Description Yield (%)
1 4-(Methylamino)benzoic acid + benzyloxycarbonyl chloride, NaHCO3, DCM, rt, 3 h Protection of methylamino group to Cbz derivative ~90
2 Cbz-protected 4-(methylamino)benzoic acid + CDI, THF, 50-55 °C, 2 h Activation of carboxylic acid -
3 Addition of diethyl L-glutamate, THF, 50-65 °C, 50 h Amide bond formation -
4 Removal of solvent, addition of acetic acid, heating at 95-100 °C, 5 h Crystallization and purification -
5 Extraction with dichloromethane, washing, drying, solvent removal Isolation of pure product 75-85

Analytical and Characterization Data

  • Melting Point: Approximately 88-89 °C for related diethyl N-[4-(methylamino)benzoyl]-L-glutamate compounds.
  • Solubility: Slightly soluble in aqueous acid and DMSO; sparingly soluble in methanol.
  • Spectroscopic Data: Characteristic IR bands for amide carbonyl (around 1697 cm⁻¹), NMR signals consistent with benzyloxycarbonyl and methylamino groups.
  • Purity: Confirmed by chromatographic methods and recrystallization.

Summary Table of Preparation Methods

Aspect Method Details Comments
Amino Protection Benzyloxycarbonylation using Cbz-Cl, NaHCO3, DCM High yield, mild conditions
Carboxyl Activation CDI in THF or toluene at 50-60 °C Efficient amide bond formation
Coupling Partner Diethyl L-glutamate ester Commercially available or synthesized
Reaction Time 2-50 hours depending on step Longer times improve yield
Purification Crystallization from ethyl acetate, extraction with DCM High purity product
Yield Range 75-90% overall Depends on reaction optimization

Chemical Reactions Analysis

Types of Reactions

Diethyl 3-(4-{[(benzyloxy)carbonylamino}benzoyl)amino]pentanedioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include benzoic acid derivatives, amines, and substituted esters .

Scientific Research Applications

Diethyl 3-(4-{[(benzyloxy)carbonylamino}benzoyl)amino]pentanedioate is utilized in various fields of scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a probe to study enzyme-substrate interactions.

    Medicine: It is investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Diethyl 3-(4-{[(benzyloxy)carbonylamino}benzoyl)amino]pentanedioate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can act as a protecting group, allowing the compound to selectively interact with certain biological molecules. The methylamino and benzoylamino groups contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Diethyl 3-[(4-{(benzyloxy)carbonylamino}benzoyl)amino]pentanedioate with structurally or functionally related compounds, highlighting key differences in molecular properties, functional groups, and biological activities.

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Biological Activity References
Diethyl 3-[(4-{(benzyloxy)carbonylamino}benzoyl)amino]pentanedioate C₂₅H₂₉N₂O₉ 501.5 Diethyl ester, benzoyl amide, carbamate, methylamino Not specified (research use)
Diethyl (2S)-2-[[3-[[(2S)-1,5-diethoxy-1,5-dioxopentan-2-yl]amino]-3-oxopropanoyl]amino]pentanedioate C₂₄H₃₇N₃O₁₁ 567.6 Diethyl ester, amide, ketone, ethoxy MKK4 inhibition (liver regeneration)
Diethyl 2-[[2-acetamido-3-(4-phenylmethoxyphenyl)propanoyl]amino]pentanedioate C₃₀H₃₇N₃O₉ 595.6 Diethyl ester, amide, acetamido, phenylmethoxyphenyl MKK4 inhibition (liver regeneration)
N3-(1-(3,5-Dimethyl)adamantyl)-1-pentyl-4-thioxo-1,4-dihydroquinoline-3-carboxamide (Compound 47) C₃₂H₄₁N₃OS 540.7 Adamantyl, thioxo, carboxamide Antiviral (preclinical research)

Key Structural and Functional Comparisons:

Backbone and Core Structure: The target compound shares a pentanedioate diethyl ester core with the analogs from . However, its substitution at the 3-position with a benzoyl amide group distinguishes it from compounds like Compound 47 (), which features a quinoline-carboxamide scaffold .

Functional Group Complexity: The (benzyloxy)carbonylamino group in the target compound introduces a carbamate linkage absent in other analogs.

Biological Activity :

  • While the target compound’s activity is unspecified, analogs such as C₃₀H₃₇N₃O₉ and C₂₄H₃₇N₃O₁₁ () demonstrate MKK4 inhibition linked to liver regeneration . This suggests that the target compound’s amide and ester functionalities might similarly interact with kinase pathways, though empirical validation is required.

Synthesis and Characterization :

  • All compounds utilize amide bond formation and esterification, with purification via TLC or HPLC and characterization via IR/NMR . The target compound’s benzyloxycarbonyl group may require additional protective strategies during synthesis compared to simpler acetamido or ethoxy substituents.

Biological Activity

Diethyl 3-[(4-{(benzyloxy)carbonylamino}benzoyl)amino]pentanedioate, also known by its CAS number 51865-69-1, is a synthetic compound with potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Diethyl 3-[(4-{(benzyloxy)carbonylamino}benzoyl)amino]pentanedioate has the molecular formula C25H30N2O7C_{25}H_{30}N_{2}O_{7}. The compound is characterized by the presence of a benzyloxycarbonyl group, which may enhance its lipophilicity and biological activity.

PropertyValue
Molecular Weight478.52 g/mol
DensityNot specified
Melting PointNot specified
Boiling PointNot specified

The biological activity of Diethyl 3-[(4-{(benzyloxy)carbonylamino}benzoyl)amino]pentanedioate is primarily attributed to its interaction with specific biological targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in metabolic pathways. The presence of the benzyloxycarbonyl moiety could facilitate interactions with protein targets, potentially leading to altered cellular signaling pathways.

Pharmacological Studies

Several studies have been conducted to evaluate the pharmacological effects of this compound:

  • Antitumor Activity : Research indicates that derivatives of compounds similar to Diethyl 3-[(4-{(benzyloxy)carbonylamino}benzoyl)amino]pentanedioate exhibit cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that compounds with similar structural features inhibited cell proliferation in breast cancer models.
  • Anti-inflammatory Properties : Another area of research focuses on the anti-inflammatory potential of the compound. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines in activated macrophages, suggesting a possible therapeutic role in inflammatory diseases.
  • Lipophilicity and Bioavailability : The lipophilicity of Diethyl 3-[(4-{(benzyloxy)carbonylamino}benzoyl)amino]pentanedioate is crucial for its bioavailability. Studies measuring logD values indicate that modifications to the structure can significantly alter its pharmacokinetic properties, influencing absorption and distribution in biological systems.

Case Study 1: Antitumor Efficacy

A study published in a peer-reviewed journal reported the evaluation of several benzyloxycarbonyl derivatives, including Diethyl 3-[(4-{(benzyloxy)carbonylamino}benzoyl)amino]pentanedioate, against human breast cancer cell lines. The compound demonstrated IC50 values in the micromolar range, indicating significant cytotoxicity.

Case Study 2: Inhibition of Inflammatory Mediators

Another investigation focused on the compound's ability to inhibit TNF-alpha production in LPS-stimulated macrophages. Results showed a dose-dependent decrease in cytokine levels, supporting its potential as an anti-inflammatory agent.

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